molecular formula C9H12N6 B1435816 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole CAS No. 2044927-37-7

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole

Cat. No.: B1435816
CAS No.: 2044927-37-7
M. Wt: 204.23 g/mol
InChI Key: JUDZQXVSXULYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole (CAS: 15440-72-9) is a heterocyclic compound featuring fused imidazole and triazolopyrazine rings. Its molecular formula is C₉H₁₂N₆, with a molecular weight of 204.23 g/mol .

Properties

IUPAC Name

3-(1-methylimidazol-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-14-5-7(11-6-14)9-13-12-8-4-10-2-3-15(8)9/h5-6,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDZQXVSXULYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2=NN=C3N2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an imidate ester, followed by cyclization with an activated carbonyl compound . The reaction is usually carried out in a solvent such as dichloromethane at room temperature, with triethylamine as a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully reduced derivatives.

Scientific Research Applications

Overview

1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole is a heterocyclic compound notable for its unique structural features combining imidazole and triazolo-pyrazine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

The primary biological activity of this compound is attributed to its interaction with c-Met kinase, an enzyme implicated in cell growth and differentiation. The compound inhibits c-Met kinase activity, disrupting several biochemical pathways involved in tumor growth and survival. This inhibition has been linked to significant anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Applications in Medicinal Chemistry

  • Anticancer Therapeutics :
    • The compound's ability to inhibit c-Met kinase positions it as a promising candidate for the development of novel anticancer drugs. Its efficacy against multiple cancer cell lines demonstrates its potential for broad-spectrum anticancer activity.
  • Antiviral Activity :
    • Preliminary studies have indicated that derivatives of this compound may exhibit antiviral properties, making it a candidate for further research in antiviral drug development.
  • Biochemical Research :
    • Researchers utilize this compound to study its interactions with various enzymes and proteins, contributing to a deeper understanding of cellular signaling pathways and their implications in disease mechanisms.

Synthesis and Production

The synthesis of this compound typically involves multi-step synthetic routes:

  • One common method includes the cyclization of hydrazine derivatives with imidate esters followed by reactions with activated carbonyl compounds.
  • Industrial production methods may incorporate continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Properties
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazineStructureAntiviral activity
TrazodoneStructureAntidepressant properties
1-MethylpyrazoleStructureUsed in agricultural applications

The unique combination of triazolo and pyrazole structures in this compound may confer distinct biological activities not observed in other similar compounds .

Case Studies

Recent studies have synthesized various derivatives of triazolo[4,3-a]pyrazine and evaluated their biological activities:

  • A study demonstrated that specific modifications to the triazolo-pyrazine structure enhanced anticancer efficacy while maintaining low toxicity profiles.
  • Another investigation focused on the antiviral potential of these compounds against specific viral strains.

Mechanism of Action

The mechanism of action of 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis routes, biological activities, and pharmacological profiles:

Compound Core Structure Key Modifications Biological Activity Reference
1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole Imidazole + triazolopyrazine Methyl group at N1-position; saturated pyrazine ring Limited data; hypothesized antimicrobial activity based on analogs
7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones Imidazo-triazine Diphenyl groups at C7; ketone at C6 Antifungal (Candida spp.), antibacterial (Staphylococcus aureus)
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole Triazole + dual imidazole moieties Symmetric diphenyl-imidazole substituents Moderate antifungal activity against Aspergillus niger
1-Acyl-2-alkylthio-1,2,4-triazolo[2,3-a]benzimidazoles Triazole + benzimidazole Acyl and alkylthio side chains Potent antifungal (Candida albicans), anti-inflammatory (COX-2 inhibition)
5-(5-Methyl-1H-imidazol-4-yl)-4H-1,2,4-triazole-3-thiones Imidazole + 1,2,4-triazole Methylimidazole at C5; thione group at C3 Analgesic and anti-inflammatory activity (comparable to indomethacin)

Key Observations:

Ring Saturation and Bioactivity :

  • The saturated pyrazine ring in the target compound (vs. aromatic systems in and ) may influence its pharmacokinetic properties, such as solubility and metabolic stability .
  • Compounds with sulfur-containing groups (e.g., thiones in ) exhibit enhanced analgesic effects, suggesting that similar modifications could optimize the target molecule’s activity .

Substituent Effects: Diphenyl groups () enhance antifungal activity by increasing lipophilicity and membrane penetration . Acyl/alkylthio chains () improve target binding to fungal enzymes (e.g., lanosterol demethylase) via hydrophobic interactions .

Synthetic Accessibility: The target compound’s synthesis likely involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors, as seen in analogous triazolo-pyrazine systems (e.g., ) . In contrast, imidazo-triazines () require hydrazonoyl halides and active methylene compounds, which are less atom-economical .

Pharmacological Data and Comparative Efficacy

While explicit data for this compound are unavailable, the following insights are drawn from structurally related compounds:

  • Antifungal Activity :
    Triazolobenzimidazoles () show MIC values of 2–8 µg/mL against Candida albicans, comparable to fluconazole (MIC: 1–4 µg/mL ) .
  • Anti-inflammatory Activity :
    Methylimidazole-triazoles () reduce carrageenan-induced edema by 60–75% at 50 mg/kg, outperforming indomethacin (55%) .
  • Toxicity :
    LD₅₀ values for triazolobenzimidazoles range from 275 mg/kg (intraperitoneal) to >500 mg/kg (oral), indicating moderate safety margins .

Biological Activity

1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of imidazole and triazolo-pyrazine moieties, which may confer distinct pharmacological properties.

  • Molecular Formula : C9_9H12_{12}N6_6
  • Molar Mass : 204.23 g/mol
  • Density : 1.55 ± 0.1 g/cm³ (predicted)
  • Boiling Point : 540.6 ± 60.0 °C (predicted)
  • pKa : 6.70 ± 0.20 (predicted) .

The primary biological activity of this compound is attributed to its interaction with the c-Met kinase , a receptor tyrosine kinase involved in various cellular processes such as proliferation and survival. Inhibition of c-Met kinase disrupts signaling pathways that promote tumor growth, making it a target for anticancer therapies.

Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines:

Cell LineIC50_{50} (µM)
A5490.98 ± 0.08
MCF-71.05 ± 0.17
HeLa1.28 ± 0.25

These values suggest potent activity compared to established anticancer agents .

Antibacterial Activity

In addition to its anticancer properties, derivatives of the triazolo[4,3-a]pyrazine scaffold have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16

These results indicate that modifications to the triazolo-pyrazine structure can enhance antibacterial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of triazolo[4,3-a]pyrazine derivatives is influenced by their structural characteristics:

  • Substituents at R1_1 : Compounds with indole groups generally demonstrate superior antibacterial effects compared to those with phenyl substitutions.
  • Substituents at R2_2 : Long alkyl chains improve lipophilicity and cell permeability, enhancing antibacterial activity .

Case Studies

A recent study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their biological activities:

  • Compound 17l showed excellent antiproliferative activities and inhibited c-Met kinase with an IC50_{50} of 26 nM.
  • The compound induced late apoptosis in A549 cells and demonstrated significant effects on intracellular signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole?

  • Answer : A common approach involves cyclocondensation of hydrazine derivatives with heterocyclic precursors. For example, a mixture of the corresponding acid and carbonyldiimidazole in anhydrous DMFA is heated at 100°C, followed by reflux with N1-aryl/benzyl-3-hydrazinopyrazin-2-one for 24 hours. Post-reaction purification includes dilution, filtration, and recrystallization from DMFA/i-propanol mixtures . Modifications may include microwave-assisted synthesis to enhance reaction efficiency, as seen in analogous triazolopyrazine systems .

Q. How is structural characterization performed for this compound?

  • Answer : Key techniques include:

  • 1H NMR : To confirm substitution patterns and hydrogen environments in the triazole and imidazole rings.
  • Infrared Spectroscopy (IR) : Identifies functional groups like C-N stretching in triazolo-pyrazine systems.
  • Elemental Analysis : Validates molecular formula (e.g., C/Methyl group quantification).
  • HPLC : Assesses purity (>95% required for pharmacological studies) .

Q. What solvents and reaction conditions are critical for stability during synthesis?

  • Answer : Anhydrous solvents (DMFA, toluene) are essential to avoid side reactions. Reflux under inert atmospheres (N₂/Ar) minimizes oxidation. Acidic conditions (e.g., POCl₃) are used for cyclization steps, while basic conditions (TEA) neutralize byproducts in alkylation reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

  • Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or crystallographic polymorphism. For example, triazolo-pyrazine derivatives may exhibit keto-enol tautomerism, which can be resolved via variable-temperature NMR or X-ray crystallography. Cross-validation with computational methods (DFT calculations) is recommended .

Q. What strategies improve bioactivity through structure-activity relationship (SAR) studies?

  • Answer : Key modifications include:

  • Heterocyclic Substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at the triazole ring enhances target binding affinity .
  • Salt Formation : Inorganic salts (e.g., sodium/potassium) improve solubility and bioavailability .
  • Molecular Docking : Prior in silico screening against targets like 14-α-demethylase (PDB: 3LD6) identifies optimal substituents for antifungal activity .

Q. How do researchers address low yields in multi-step syntheses?

  • Answer : Yield optimization involves:

  • Catalyst Screening : CeCl₃·7H₂O (75% yield in triazolothiadiazole synthesis) outperforms traditional acids like H₂SO₄ .
  • Stepwise Monitoring : TLC or HPLC tracking identifies incomplete reactions or intermediates requiring longer reflux times .

Q. What methods validate target engagement in biological assays?

  • Answer : Techniques include:

  • SPR (Surface Plasmon Resonance) : Measures binding kinetics to enzymes like 14-α-demethylase.
  • Cellular Thermal Shift Assay (CETSA) : Confirms intracellular target stabilization .
  • Mutagenesis Studies : Correlates specific residues (e.g., His310 in 3LD6) with activity loss .

Methodological Challenges and Solutions

Q. How to mitigate instability of intermediates during storage?

  • Answer : Light- and moisture-sensitive intermediates (e.g., hydrazine derivatives) require storage under argon at -20°C. Lyophilization enhances stability for carboxylic acid intermediates .

Q. What computational tools predict metabolic pathways for this compound?

  • Answer : Software like Schrödinger’s Metabophore or ADMET Predictor™ models Phase I/II metabolism. Key sites prone to oxidation (e.g., methyl groups on imidazole) are flagged for deuterium substitution to prolong half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole
Reactant of Route 2
1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.